4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile
Description
4-Methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyridine core. Its structure includes a ketone group at position 2, a methyl substituent at position 4, and a nitrile group at position 2. This compound serves as a precursor or intermediate in synthesizing derivatives with applications in medicinal chemistry and materials science. Its reactivity is influenced by the electron-withdrawing nitrile and ketone groups, which facilitate cyclocondensation and functionalization reactions .
Properties
IUPAC Name |
4-methyl-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-7-3-2-4-9(7)12-10(13)8(6)5-11/h2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWNZVJWNBXHLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=C1CCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile typically involves a cyclocondensation reaction between substituted cyclopentanone derivatives and malononitrile or propanedinitrile, catalyzed by alkoxide bases such as sodium ethoxide or sodium methoxide. This approach allows the construction of the fused pyridine ring system with the carbonitrile group introduced at position 3.
Cyclocondensation Reaction Using Sodium Alkoxide Catalysis
A highly efficient method reported involves refluxing a mixture of 2,5-disubstituted cyclopentanone derivatives with propanedinitrile in the presence of sodium alkoxide (sodium ethoxide or sodium methoxide) in an alcoholic solvent (ethanol or methanol) for approximately 1–2 hours at 80 °C. This reaction proceeds via a Michael addition of propanedinitrile to the α,β-unsaturated cyclopentanone intermediate, followed by intramolecular cyclization and dehydration to yield the target cyclopenta[b]pyridine carbonitrile derivative.
Reaction Scheme Summary:
| Reagent/Condition | Description |
|---|---|
| Cyclopentanone derivative | 2,5-disubstituted (e.g., diarylidene) |
| Nucleophile | Propanedinitrile (malononitrile equivalent) |
| Catalyst/Base | Sodium ethoxide or sodium methoxide |
| Solvent | Ethanol (with sodium ethoxide) or methanol (with sodium methoxide) |
| Temperature | Reflux at 80 °C |
| Reaction Time | 1–2 hours |
| Work-up | Cooling, dilution with water, filtration, recrystallization |
This method yields highly pure compounds in excellent yields without the need for chromatographic purification, relying on simple filtration and recrystallization steps.
Detailed Example: Synthesis of 2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
This derivative, structurally related to the target compound, was synthesized by refluxing 2,5-bis(2-pyridinylmethylene)cyclopentanone with propanedinitrile and sodium ethoxide in ethanol. The reaction proceeded smoothly with a completion time of about 2 hours and afforded the product in outstanding yield.
| Property | Data |
|---|---|
| IR (cm⁻¹) | 3067, 3032 (aromatic C–H), 2977, 2935 (aliphatic C–H), 2204 (C≡N), 1599 (C=N) |
| ^1H NMR (400 MHz, DMSO-d6) | δ 1.43 (t, 3H, CH3), 2.87 (t, 2H, cyclic CH2), 3.09 (t, 2H, cyclic CH2), 4.61 (q, 2H, CH2), 7.31–7.59 (m, 9H, aromatic) |
| ^13C NMR (100 MHz, DMSO-d6) | δ 14.8, 27.2, 28.9, 63.4, 93.7, 116.0, 125.8–141.4, 153.0, 161.9, 164.9 |
| Elemental Analysis (Calcd) | C 74.56%; H 5.12%; N 15.81% |
| Elemental Analysis (Found) | C 74.42%; H 5.01%; N 15.67% |
This confirms the successful formation of the cyclopenta[b]pyridine core with the carbonitrile substituent.
Alternative Synthetic Routes Involving Cyclopentanone Derivatives
Other methods involve multi-step syntheses starting from cyclopentanone, including:
- Knoevenagel condensation between cyclopentanone and aromatic aldehydes to form diarylidene cyclopentanone intermediates.
- Subsequent reaction with malononitrile or cyanothioacetamide in the presence of bases such as sodium methoxide to form the cyclopenta[b]pyridine ring system with carbonitrile functionality.
For example, the synthesis of 2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile involved the reaction of sodium (E) and (Z)-(2-oxocyclopentylidene)methanolate with cyanothioacetamide and piperidinium acetate, followed by acidification.
Mechanistic Insights
The generally accepted mechanism for these syntheses involves:
- Knoevenagel condensation to form α,β-unsaturated cyclopentanone derivatives.
- Michael addition of the nucleophile (propanedinitrile) to the unsaturated ketone.
- Nucleophilic attack by alkoxide anion on the Michael adduct.
- Intramolecular cyclization forming the fused pyridine ring.
- Dehydration to yield the final cyclopenta[b]pyridine-3-carbonitrile compound.
This mechanism has been supported by spectroscopic data and isolated intermediates in related studies.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield & Purity | Notes |
|---|---|---|---|---|
| Cyclocondensation with Sodium Alkoxide | 2,5-Diarylidene cyclopentanone, propanedinitrile, NaOEt or NaOMe | Reflux in EtOH or MeOH, 1–2 h, 80 °C | High yield, pure by filtration and recrystallization | Simple, scalable, no chromatography needed |
| Multi-step via Knoevenagel + Michael Addition | Cyclopentanone, aromatic aldehydes, malononitrile, base | Stepwise, reflux, acid work-up | Moderate to high yields | More complex, allows structural diversity |
| Reaction with cyanothioacetamide and piperidinium acetate | Sodium methoxide, cyanothioacetamide | Reflux followed by acidification | Moderate yields | Yields thioxo analogs, useful for sulfur derivatives |
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to amines under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of cyclopenta[b]pyridine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : CAPD derivatives with alkoxy (e.g., ethoxy) and aryl groups exhibit enhanced corrosion inhibition due to electron-donating effects, which improve adsorption on metal surfaces . In contrast, the target compound’s methyl and ketone groups may limit its adsorption capacity.
- Thione vs. Ketone : The 2-thioxo derivative in shows antiplasmodial activity, suggesting that sulfur substitution at position 2 enhances biological targeting compared to the ketone group in the target compound .
- Amino/Hydroxyl Substituents: Amino and hydroxyl groups in derivatives likely improve solubility and bioactivity, making them suitable for pharmaceutical applications .
Performance in Corrosion Inhibition
The CAPD series (CAPD-1 to CAPD-4) demonstrates structure-dependent corrosion inhibition in sulfuric acid environments:
| Compound | Inhibition Efficiency (%) | Adsorption Energy (kcal/mol) | Key Structural Features |
|---|---|---|---|
| CAPD-1 | 97.7 | -471.73 | Pyridinyl group, ethoxy, conjugated π-system |
| CAPD-2 | 95.3 | -454.99 | Methoxy phenyl, smaller π-system |
| CAPD-3 | 94.8 | -423.90 | Ortho-methoxy phenyl |
| CAPD-4 | 93.3 | -405.34 | Minimal substituents, solitary C≡N |
Mechanistic Insights :
- CAPD-1’s superior performance is attributed to its pyridinyl group and ethoxy substituent, which enhance electron donation and surface coverage via chemisorption .
- Despite having fewer substituents, CAPD-4’s compact structure allows efficient adsorption, though its lower adsorption energy correlates with reduced inhibition compared to CAPD-1 .
Biological Activity
4-Methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound with a unique fused cyclopentane and pyridine structure. Its chemical formula is CHNO, and it has a molecular weight of 178.20 g/mol. This compound features a carbonitrile group at the 3-position and a carbonyl group that may contribute to its biological activity. Research into its pharmacological properties is ongoing, with initial studies indicating potential applications in medicinal chemistry.
Structural Characteristics
The compound's structure allows for various chemical reactions due to its functional groups. The presence of the 2-oxo group suggests reactivity that can be harnessed in biological systems. Below is a comparative table highlighting similar compounds that share structural features with 4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Oxo-pyridine | Pyridine ring with a carbonyl | Lacks the cyclopentane moiety |
| 3-Cyanopyridine | Pyridine ring with a cyano group | Different substitution pattern |
| 4-Methyl-thioxo derivative | Contains sulfur instead of oxygen | Potentially different reactivity due to sulfur presence |
Biological Activity
Initial investigations into the biological activity of 4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile suggest several promising avenues:
- Antiviral Properties : Similar compounds have shown antiviral activity against various viruses. For instance, derivatives of pyridine have been evaluated for their efficacy against respiratory syncytial virus (RSV) and hepatitis C virus (HCV), with effective concentrations ranging from micromolar to nanomolar levels .
- Antimicrobial Effects : Compounds in this class have demonstrated antimicrobial properties in vitro. Research indicates that modifications to the cyclopentane structure can enhance activity against bacterial strains.
- Cytotoxicity Studies : Preliminary cytotoxicity assessments indicate that certain derivatives may exhibit selective toxicity toward cancer cell lines while sparing normal cells . Further studies are required to establish specific IC values and therapeutic indices.
Case Study 1: Antiviral Activity
In a study examining the antiviral properties of related compounds, one derivative exhibited an EC value of 0.12 mmol/L against HCV, significantly outperforming ribavirin . This suggests that structural modifications similar to those in 4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile could yield potent antiviral agents.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial potential of pyridine derivatives found that certain modifications led to enhanced activity against Gram-positive bacteria. The study reported minimum inhibitory concentrations (MICs) as low as 10 μg/mL for some derivatives . This highlights the potential for developing new antibiotics based on the core structure of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
